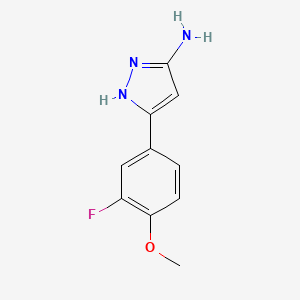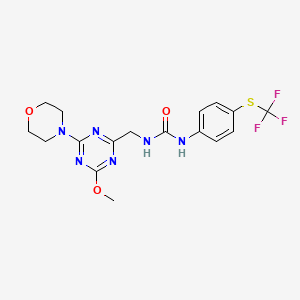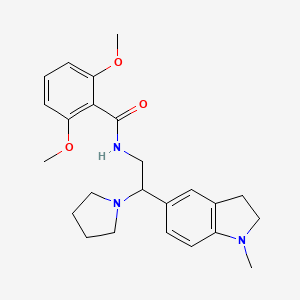
4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. The compound belongs to the thiazepane family and has a unique structure that makes it suitable for various research applications. In
Scientific Research Applications
Antiandrogen Activity
A study by Tucker, Crook, and Chesterson (1988) found that derivatives of the compound 4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane exhibited antiandrogen activity. This research is significant for understanding the potential therapeutic use of such compounds in treating androgen-responsive diseases, both benign and malignant. The researchers synthesized a series of derivatives and tested them for antiandrogenic properties, leading to the discovery of novel, potent antiandrogens (Tucker, Crook, & Chesterson, 1988).
Enantiomer Resolution and Absolute Configuration
In another study, Tucker and Chesterson (1988) focused on the resolution of the nonsteroidal antiandrogen ICI 176334, a derivative of this compound. They resolved this compound by chromatographic separation and established the absolute configuration of the active enantiomer, which is crucial for understanding the compound's pharmacological activity (Tucker & Chesterson, 1988).
Electropolymerization for Capacitor Applications
Ferraris et al. (1998) researched the electropolymerization of derivatives including 3-(4-fluorophenyl)thiophene and 3-(4-methylsulfonylphenyl)thiophene, related to the compound . They demonstrated the potential of these polymers as active materials for electrochemical capacitors, showing their application in energy storage and power generation (Ferraris, Eissa, Brotherston, & Loveday, 1998).
Polymer Electrolytes in Fuel Cell Applications
A study by Bae, Miyatake, and Watanabe (2009) on sulfonated poly(arylene ether sulfone)s, which includes derivatives of this compound, revealed their potential in fuel cell applications. These polymers showed promising properties as proton exchange membranes, which are critical components in fuel cell technology (Bae, Miyatake, & Watanabe, 2009).
Use in Fluorination Reactions
Umemoto, Singh, Xu, and Saito (2010) explored the use of phenylsulfur trifluorides, related to the compound , in fluorination reactions. They found these compounds to be effective for a variety of fluorination applications, including deoxofluorinations and deoxofluoro-arylsulfinylations, demonstrating their broad utility in synthetic chemistry (Umemoto, Singh, Xu, & Saito, 2010).
properties
IUPAC Name |
4-(4-fluoro-2-methylphenyl)sulfonyl-7-(2-methylphenyl)-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2S2/c1-14-5-3-4-6-17(14)18-9-10-21(11-12-24-18)25(22,23)19-8-7-16(20)13-15(19)2/h3-8,13,18H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLPXCSUJHYJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=C(C=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2956909.png)
![7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2956910.png)
![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2956911.png)

![3-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)benzo[4,5]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2956915.png)
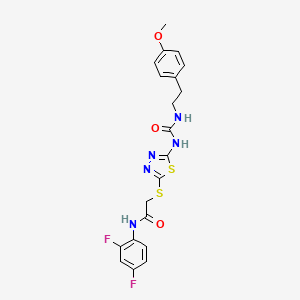
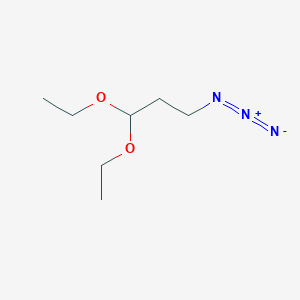
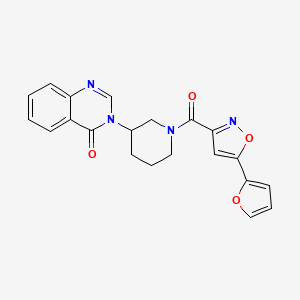
![6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2956920.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B2956921.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956923.png)
